Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenylcarbamothioyl group, and a benzene-1,3-dicarboxylate moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylcarbamothioyl group, and the esterification of the benzene-1,3-dicarboxylate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate: shares similarities with other piperazine derivatives and benzene-1,3-dicarboxylate esters.
5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide: is another compound with a similar structural motif.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N4O6S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
dimethyl 5-[[2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H24N4O6S/c1-32-21(30)14-10-15(22(31)33-2)12-17(11-14)25-19(28)13-18-20(29)24-8-9-27(18)23(34)26-16-6-4-3-5-7-16/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,24,29)(H,25,28)(H,26,34) |
InChI Key |
XRMVCNGKCRZGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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